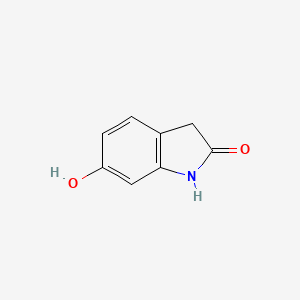

6-Hydroxyindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-2-1-5-3-8(11)9-7(5)4-6/h1-2,4,10H,3H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJZYAPVVOLQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382729 | |

| Record name | 6-Hydroxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6855-48-7 | |

| Record name | 6-Hydroxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 6-Hydroxyindolin-2-one in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 6-Hydroxyindolin-2-one

6-Hydroxyindolin-2-one, a member of the oxindole family, represents a core structural motif of significant interest to the pharmaceutical and life sciences sectors. The indoline scaffold is prevalent in numerous natural products and has been skillfully leveraged in drug design for its unique three-dimensional structure and versatile chemical handles.[1] Unlike the planar indole ring, the non-coplanar nature of the indoline structure can enhance physicochemical properties such as aqueous solubility, a critical parameter for drug candidate viability.[1] A comprehensive understanding of the physicochemical properties of derivatives like 6-Hydroxyindolin-2-one is not merely an academic exercise; it is the foundational data upon which successful drug development programs are built. These properties govern everything from molecular interactions with protein targets to formulation strategies and pharmacokinetic profiles (ADME).

This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of the core physicochemical attributes of 6-Hydroxyindolin-2-one. We will move beyond simple data reporting to explore the causality behind experimental choices and the practical implications of the results for researchers in the field.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent analysis. Ambiguity in nomenclature or structure can lead to erroneous data interpretation. 6-Hydroxyindolin-2-one is systematically identified by the parameters outlined below.

| Property | Value | Source |

| IUPAC Name | 6-hydroxy-1,3-dihydroindol-2-one | [] |

| Synonyms | 6-Hydroxyoxindole, 6-Hydroxy-2-indolinone | [] |

| CAS Number | 6855-48-7 | [][3] |

| Molecular Formula | C₈H₇NO₂ | [] |

| Molecular Weight | 149.15 g/mol | [] |

| InChI Key | ZOJZYAPVVOLQQB-UHFFFAOYSA-N | [] |

The molecule's structure, featuring a benzene ring fused to a five-membered lactam (a cyclic amide) ring with a hydroxyl substituent, dictates its chemical behavior.

Macroscopic and Thermodynamic Properties

These fundamental properties provide the first indication of a compound's physical state, purity, and intermolecular forces.

| Property | Value | Significance & Experimental Insight |

| Boiling Point | 455.965 °C at 760 mmHg | The high boiling point is indicative of strong intermolecular forces, primarily hydrogen bonding from the N-H and O-H groups, as well as dipole-dipole interactions from the amide. This suggests low volatility under standard conditions. |

| Density | 1.311 g/cm³ | The density, greater than that of water, is typical for a compact, polycyclic organic molecule containing heteroatoms. This value is essential for process chemistry calculations, such as reaction scaling and solvent volume determination. |

Note: A melting point for 6-Hydroxyindolin-2-one is not consistently reported in readily available literature, unlike its close analog 6-Hydroxyindole (m.p. 126-130 °C).[4][5] Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus would be a required first step in its characterization.

Solubility Profile and Partition Coefficient (LogP)

Solubility is arguably one of the most critical physicochemical properties in drug development, directly impacting bioavailability and formulation. The structure of 6-Hydroxyindolin-2-one contains both hydrophilic (hydroxyl, amide) and hydrophobic (aromatic ring) regions, suggesting moderate solubility in both polar and non-polar environments.

Expected Solubility

-

Aqueous Media: The presence of two hydrogen bond donors (OH, NH) and two acceptors (C=O, OH) suggests a degree of aqueous solubility. However, this is counterbalanced by the fused aromatic ring system. Solubility is expected to be pH-dependent due to the acidic phenolic proton.

-

Organic Solvents: Good solubility is expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar groups. Solubility in alcohols like ethanol and methanol is also predicted to be significant. The related compound, 6-hydroxyindole, is reported to be 10% soluble in 95% ethanol.[4]

Experimental Protocol: Kinetic Solubility Assay via UV-Vis Spectroscopy

This protocol provides a high-throughput method for estimating thermodynamic solubility, a crucial parameter for early-stage drug discovery.

Causality: We choose UV-Vis spectroscopy for its speed and sensitivity, assuming the compound has a chromophore that absorbs in the UV-Vis range (the aromatic ring ensures this). The goal is to create a saturated solution, then quantify the dissolved amount.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

-

Calibration Curve: Create a series of standards by diluting the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). This step is critical for validating that the assay response is linear within the expected concentration range.

-

Sample Preparation: Add a small aliquot of the DMSO stock to the aqueous buffer to initiate precipitation. The final DMSO concentration should be kept low (typically <2%) to minimize co-solvent effects.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (1-24 hours) to allow the solution to reach equilibrium.

-

Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. This is a critical step; failure to completely remove solid material will lead to erroneously high solubility values.

-

Quantification: Measure the UV absorbance of the clear supernatant at the predetermined λmax and calculate the concentration using the calibration curve.

Acid-Base Properties (pKa)

The pKa values of a molecule reveal which functional groups will be ionized at a given pH. This is paramount for predicting solubility, membrane permeability, and receptor binding interactions. 6-Hydroxyindolin-2-one has two primary ionizable protons.

-

Phenolic Hydroxyl (-OH): This group is acidic. The pKa of phenol is ~10. The electron-withdrawing effect of the fused ring system may slightly alter this value. At pH values above its pKa, this group will be deprotonated to form a phenolate anion (-O⁻), significantly increasing aqueous solubility.

-

Amide Proton (N-H): This proton is very weakly acidic, with a pKa typically in the range of 17-18. It will not be ionized under physiologically relevant pH conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration

This classic method involves monitoring pH changes as a titrant (acid or base) is added to a solution of the compound.

Causality: This technique directly measures the buffering capacity of the compound as its ionizable groups accept or donate protons. The midpoint of the resulting titration curve's buffer region corresponds to the pKa.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.

-

Sample Preparation: Dissolve an accurately weighed amount of 6-Hydroxyindolin-2-one in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol to ensure solubility).

-

Titration: Place the solution in a jacketed beaker to maintain constant temperature. Under constant stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH if titrating the acid, or 0.1 M HCl if starting from a basic solution).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the curve (locating the equivalence point) or by finding the pH at the half-equivalence point.

Spectroscopic Profile for Structural Elucidation

A combination of spectroscopic techniques is required for unambiguous structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Key expected signals include:

-

Aromatic Protons: Three distinct signals in the aromatic region (~6.5-7.5 ppm), with splitting patterns dictated by their positions relative to each other.

-

Methylene Protons (-CH₂-): A singlet at ~3.0-3.5 ppm corresponding to the two protons at the C3 position.

-

Labile Protons (N-H, O-H): Two broad singlets that can appear over a wide chemical shift range. From a practical standpoint, performing a D₂O exchange experiment is definitive; upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the signals for these exchangeable protons will disappear.

-

-

¹³C NMR: Expect eight distinct signals: six for the aromatic/vinylic carbons (including the carbonyl carbon at ~170-180 ppm) and one for the aliphatic CH₂ carbon.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable technique. In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 150.15. In negative ion mode, the [M-H]⁻ peak at m/z 148.15 should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Infrared (IR) Spectroscopy

Characteristic absorption bands provide confirmation of key functional groups:

-

O-H Stretch: A broad band around 3200-3400 cm⁻¹.

-

N-H Stretch: A medium band around 3100-3300 cm⁻¹.

-

C=O Stretch (Lactam): A strong, sharp band around 1680-1710 cm⁻¹.

-

Aromatic C=C Bends: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Conclusion

The physicochemical properties of 6-Hydroxyindolin-2-one—its molecular identity, solubility, pKa, and spectroscopic signature—are interconnected attributes that define its behavior in a research and development setting. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for its characterization. For the medicinal chemist, this data is essential for designing structure-activity relationships. For the formulation scientist, it dictates the strategy for creating a viable delivery system. Ultimately, a thorough and early characterization of these core properties is a critical, value-adding step in the long journey of drug discovery and development.

References

-

European Commission. (n.d.). Opinion of the SCCNFP on 6-Hydroxyindole (A128). Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 6-Hydroxyindole. Retrieved from [Link]

-

Organic Letters. (2025, April 24). Construction of 3-Hydroxyindolin-2-ones via Ru(II)-Catalyzed Domino Alkylation/Cyclization/Oxidation of 2-Aminophenethanols. ACS Publications. Retrieved from [Link]

-

Molecules. (2023, February 1). Development and Application of Indolines in Pharmaceuticals. PMC. Retrieved from [Link]

Sources

6-Hydroxyindolin-2-one CAS number and registry information

An In-Depth Technical Guide to 6-Hydroxyindolin-2-one (CAS: 6855-48-7)

Abstract

6-Hydroxyindolin-2-one, also known as 6-hydroxyoxindole, is a heterocyclic organic compound belonging to the indolinone family. As a derivative of indole, a ubiquitous scaffold in biologically active molecules, this compound serves as a critical intermediate and building block in medicinal chemistry and drug discovery.[1] Its strategic placement of hydroxyl and lactam functionalities allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of 6-Hydroxyindolin-2-one, detailing its registry information, physicochemical properties, synthesis methodologies, analytical characterization, and applications, with a focus on its role in the development of modern therapeutics.

Compound Identification and Registry Information

Accurate identification is paramount in research and development. The universally recognized identifier for 6-Hydroxyindolin-2-one is its Chemical Abstracts Service (CAS) number.

| Identifier | Value | Source |

| CAS Number | 6855-48-7 | [2][3][][5] |

| IUPAC Name | 6-hydroxy-1,3-dihydroindol-2-one | [] |

| Synonyms | 6-Hydroxyoxindole, 6-Hydroxy-2-indolinone | [] |

| Molecular Formula | C₈H₇NO₂ | [2][] |

| Molecular Weight | 149.15 g/mol | [2][3][] |

| InChI Key | ZOJZYAPVVOLQQB-UHFFFAOYSA-N | [] |

| SMILES | O=C1CC2=C(C=C(O)C=C2)N1 | [2][] |

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is essential for its handling, storage, and application in experimental settings.

Physicochemical Properties

The following table summarizes key physicochemical data for 6-Hydroxyindolin-2-one. Note that some values are predicted based on computational models.

| Property | Value | Notes |

| Melting Point | ~243 °C | Experimental |

| Boiling Point | 396.3 ± 42.0 °C | Predicted |

| Density | 1.362 ± 0.06 g/cm³ | Predicted |

| pKa | 9.47 ± 0.20 | Predicted |

| Appearance | Solid | - |

| Storage | Sealed in dry, Room Temperature | [3][5] |

Safety and Hazard Information

6-Hydroxyindolin-2-one is classified with GHS07 pictograms, indicating potential hazards.[5] Researchers must consult the full Safety Data Sheet (SDS) before handling.

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Data sourced from aggregated GHS information.[3][5]

Synthesis and Purification

The synthesis of substituted indolinones is a well-established field in organic chemistry. While multiple specific routes exist, a common conceptual approach involves the cyclization of an appropriately substituted aniline derivative. The following represents a generalized, instructive protocol based on established chemical principles for related structures, such as intramolecular Friedel-Crafts reactions.[6]

Conceptual Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a protected aminophenol, followed by acylation and subsequent intramolecular cyclization to form the indolinone core.

Caption: Generalized workflow for 6-Hydroxyindolin-2-one synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol is illustrative and requires optimization based on laboratory conditions.

-

Step 1: N-Chloroacetylation of 4-Methoxyaniline.

-

Rationale: To introduce the two-carbon unit required for the lactam ring onto the aniline nitrogen. The methoxy group serves as a protecting group for the ultimate phenol and is an ortho, para-director for the subsequent cyclization.

-

Procedure: Dissolve 4-methoxyaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., pyridine, 1.1 eq). Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.05 eq) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material. Quench the reaction with water and perform a standard aqueous workup. Dry the organic layer and concentrate under reduced pressure to yield the crude N-(4-methoxyphenyl)-2-chloroacetamide intermediate.

-

-

Step 2: Intramolecular Friedel-Crafts Cyclization.

-

Rationale: A Lewis acid catalyst, such as aluminum trichloride (AlCl₃), is used to promote the electrophilic aromatic substitution, where the benzene ring attacks the chloroacetyl group to form the five-membered lactam ring.[6] The use of a strong Lewis acid is critical to activate the substrate for ring closure.[6]

-

Procedure: Add the crude chloroacetamide intermediate from Step 1 to a flask. Add a significant molar excess of anhydrous aluminum trichloride (e.g., 3.0-4.0 eq) portion-wise at 0 °C. After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 80-120 °C) for several hours.[6] Monitor the reaction by TLC. Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice and concentrated HCl. The product, 6-methoxyindolin-2-one, will precipitate and can be collected by filtration.

-

-

Step 3: Demethylation.

-

Rationale: To convert the methoxy-protected intermediate into the final hydroxylated product. Boron tribromide (BBr₃) is a classic and effective reagent for the cleavage of aryl methyl ethers.

-

Procedure: Suspend the 6-methoxyindolin-2-one from Step 2 in anhydrous dichloromethane under an inert atmosphere. Cool to -78 °C (dry ice/acetone bath). Add a solution of BBr₃ (1.2-1.5 eq) in dichloromethane dropwise. Stir at low temperature for one hour, then allow to warm to room temperature and stir overnight. Quench the reaction by the slow addition of methanol, followed by water. Extract the product into an organic solvent like ethyl acetate, wash, dry, and concentrate to yield crude 6-Hydroxyindolin-2-one.

-

-

Step 4: Purification.

-

Rationale: To remove unreacted starting materials, byproducts, and residual reagents to achieve high purity suitable for further applications.

-

Procedure: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to afford pure 6-Hydroxyindolin-2-one.

-

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight and can provide fragmentation patterns for further structural elucidation.[7][8] These methods are crucial for detecting and quantifying trace-level impurities, a key requirement in pharmaceutical development.[9][10]

-

Infrared (IR) Spectroscopy: Used to identify the key functional groups, such as the O-H stretch of the phenol, the N-H stretch of the lactam, and the C=O stretch of the amide carbonyl.

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A validated HPLC method can separate the target compound from any impurities, allowing for quantification.

Caption: A typical workflow for the analytical quality control of a synthesized compound.

Applications in Research and Drug Development

The true value of 6-Hydroxyindolin-2-one lies in its role as a versatile scaffold in medicinal chemistry. The indole core and its derivatives are central to the development of numerous important drugs.[1]

A Privileged Scaffold

Indole derivatives are known to target a wide array of biological pathways, making them invaluable in drug design.[1] They have been successfully developed into agents with anticancer, anti-inflammatory, and antihypertensive properties.[1][11]

Role as a Chemical Building Block

6-Hydroxyindolin-2-one provides multiple reaction sites for chemical elaboration:

-

The Phenolic Hydroxyl Group: Can be alkylated or acylated to introduce a vast range of side chains, which can modulate solubility, cell permeability, and target binding.

-

The Lactam Nitrogen: Can be substituted (N-alkylation or N-arylation) to explore different chemical spaces and target interactions.

-

The Aromatic Ring: Can undergo further electrophilic substitution if desired, although this is less common than modification at the N and O positions.

This versatility makes it a key intermediate for synthesizing targeted therapies, such as kinase inhibitors, which often feature a substituted indolinone core.

Caption: The utility of 6-Hydroxyindolin-2-one as a versatile chemical scaffold.

Conclusion

6-Hydroxyindolin-2-one (CAS: 6855-48-7) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined chemical properties, accessible synthesis, and, most importantly, its structural versatility make it a high-value intermediate for medicinal chemists. As researchers continue to explore new therapeutic targets, the demand for such adaptable and privileged scaffolds will undoubtedly grow, cementing the role of 6-Hydroxyindolin-2-one in the development of next-generation pharmaceuticals.

References

-

Synthesis and reactions of 6-hydroxy-2(1H)-quinolin-2-one in ionic liquid - ResearchGate. Available at: [Link]

- CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents.

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]

-

6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem. Available at: [Link]

-

Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - NIH. Available at: [Link]

-

Construction of 3-Hydroxyindolin-2-ones via Ru(II)-Catalyzed Domino Alkylation/Cyclization/Oxidation of 2-Aminophenethanols | Organic Letters - ACS Publications. Available at: [Link]

-

Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation - PubMed. Available at: [Link]

-

6-Hydroxy-1H-indole-2-carboxylic acid | C9H7NO3 | CID 22350191 - PubChem. Available at: [Link]

-

Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA. Available at: [Link]

-

Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method - MDPI. Available at: [Link]

-

Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry - ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. achemblock.com [achemblock.com]

- 3. 6855-48-7|6-Hydroxyindolin-2-one|BLD Pharm [bldpharm.com]

- 5. 6-Hydroxyindolin-2-one | 6855-48-7 [chemicalbook.com]

- 6. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 7. Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pmda.go.jp [pmda.go.jp]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 6-Hydroxyindolin-2-one

Abstract

6-Hydroxyindolin-2-one, also known as 6-hydroxyoxindole, is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, making the efficient and scalable synthesis of this core structure a subject of significant interest for researchers and pharmaceutical professionals. This technical guide provides a comprehensive overview of the primary synthetic pathways to 6-Hydroxyindolin-2-one, with a focus on field-proven insights, mechanistic causality, and detailed experimental protocols. We will delve into the strategic considerations behind precursor selection, reaction conditions, and potential challenges, offering a robust resource for scientists engaged in the synthesis of this valuable compound.

Introduction: The Significance of the 6-Hydroxyindolin-2-one Scaffold

The indolin-2-one (oxindole) core is a privileged structure in numerous natural products and synthetic compounds exhibiting significant biological activities. The introduction of a hydroxyl group at the 6-position of this scaffold profoundly influences its electronic properties and potential for hydrogen bonding, often enhancing its interaction with biological targets. This has led to the exploration of 6-hydroxyindolin-2-one derivatives as potential therapeutic agents for a range of diseases. Consequently, the development of reliable and efficient synthetic routes to this key intermediate is paramount for advancing drug discovery programs.

This guide will primarily focus on the most logical and widely applicable synthetic strategy: a multi-step synthesis commencing from a commercially available substituted aniline, proceeding through a key nitrophenylacetic acid intermediate, followed by reductive cyclization and a final deprotection step. Alternative approaches will also be discussed to provide a comprehensive perspective.

The Predominant Synthetic Pathway: A Methoxy-Protected Route

A robust and frequently employed strategy for the synthesis of 6-hydroxyindolin-2-one involves the use of a methoxy group as a protecting group for the phenol. This approach circumvents the challenges associated with the free hydroxyl group's reactivity and potential for unwanted side reactions during the key synthetic transformations. The overall strategy can be dissected into four main stages:

-

Synthesis of the Precursor: Preparation of (4-methoxy-2-nitrophenyl)acetic acid.

-

Reductive Cyclization: Intramolecular cyclization to form 6-methoxyindolin-2-one.

-

Deprotection: Cleavage of the methyl ether to unveil the desired 6-hydroxyindolin-2-one.

This pathway is favored due to the relatively high yields and the commercial availability of the starting materials.

Stage 1: Synthesis of the Key Intermediate, (4-Methoxy-2-nitrophenyl)acetic acid

The synthesis of this crucial intermediate typically begins with the nitration of a commercially available p-anisidine derivative.

A common starting material is 4-methoxyaniline (p-anisidine). A standard procedure involves a three-step sequence of acetylation, nitration, and hydrolysis. The acetylation protects the amine functionality, directing the subsequent nitration to the ortho position.

-

Step 1: Acetylation of p-Anisidine: p-Anisidine is acetylated using acetic anhydride in glacial acetic acid to form 4-methoxyacetanilide.

-

Step 2: Nitration of 4-Methoxyacetanilide: The resulting acetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-methoxy-2-nitroacetanilide.

-

Step 3: Hydrolysis: The acetyl group is removed by acid or base-catalyzed hydrolysis to afford 4-methoxy-2-nitroaniline[1].

While a direct conversion protocol from 4-methoxy-2-nitroaniline to the corresponding phenylacetic acid is not extensively detailed in readily available literature, a general and effective method for converting substituted 2-nitro-haloarenes to 2-nitrophenylacetic acids is well-established. This involves a substitution reaction with a malonic ester followed by hydrolysis and decarboxylation[2]. An analogous route starting from a halogenated derivative of 4-methoxynitrobenzene is a plausible and logical approach.

A more direct, albeit less detailed in specific literature for this exact substrate, method would be the nitration of 4-methoxyphenylacetic acid. However, this reaction can lead to a mixture of isomers, necessitating careful purification.

A Chinese patent describes a general method for synthesizing 2-nitro-4-substituted phenylacetic acids which can be adapted. This involves the nitration of a 4-substituted halobenzene, followed by substitution with a malonic ester nitrile or ethyl cyanoacetate, reaction with concentrated hydrochloric acid to form the benzyl cyanide, and subsequent hydrolysis to the phenylacetic acid[2].

Stage 2: Reductive Cyclization to 6-Methoxyindolin-2-one

The intramolecular reductive cyclization of (4-methoxy-2-nitrophenyl)acetic acid is the key ring-forming step. This transformation involves the reduction of the nitro group to an amine, which then undergoes a spontaneous intramolecular condensation with the carboxylic acid to form the lactam ring of the oxindole.

Several reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and clean method.

-

Catalytic Hydrogenation: This is a widely used industrial and laboratory method for the reduction of aromatic nitro compounds[3]. The reaction is typically carried out using a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The choice of solvent, temperature, and pressure can influence the reaction rate and selectivity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 3. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

The Indolinone Scaffold: From Indigo Dye to Multi-Targeted Kinase Inhibition

Introduction: The Historical Pivot

The history of the indolinone scaffold is a masterclass in chemical repurposing. For centuries, the core structure—indolin-2-one (oxindole)—was known primarily through its association with Isatin and the ancient dye Indigo (Isatis tinctoria). It was not until the late 20th century that this scaffold transitioned from textile chemistry to oncology.

The pivotal moment occurred in the 1990s at Sugen Inc. (later acquired by Pfizer). Researchers sought small molecules capable of mimicking the adenine ring of ATP to inhibit receptor tyrosine kinases (RTKs).[1] The breakthrough came with the realization that the oxindole core possesses a hydrogen-bonding motif (lactam) that perfectly complements the hinge region of kinase domains. This discovery transformed the indolinone from a dye precursor into a privileged scaffold for "Type I" kinase inhibitors.

Structural Biology & Mechanism of Action

The indolinone scaffold functions as an ATP-competitive inhibitor.[1][2] Its efficacy relies on a specific set of molecular interactions within the kinase ATP-binding pocket.

The "Warhead" (Hinge Binding)

The core oxindole ring acts as the "warhead." In the ATP-binding cleft, the oxindole C=O (carbonyl) and N-H (amide) groups form a bidentate hydrogen-bonding network with the backbone residues of the kinase hinge region (typically a Glutamate and a Cysteine).

-

Acceptor: The C2-carbonyl accepts a hydrogen bond from the backbone amide of the kinase (e.g., Cys919 in VEGFR2).

-

Donor: The N1-amine donates a hydrogen bond to the backbone carbonyl of the adjacent residue (e.g., Glu917 in VEGFR2).

The "Tail" (Solubility & Selectivity)

Early indolinones (like SU5416) suffered from poor physicochemical properties—specifically, low aqueous solubility and high lipophilicity (LogP > 4). To resolve this, the "tail" strategy was developed. By attaching basic side chains (e.g., diethylaminoethyl groups) to the pyrrole partner, chemists achieved two goals:

-

Solubility: Ionization of the basic amine at physiological pH drastically improved solubility.

-

Interaction: The tail often extends into the ribose-binding pocket or solvent-exposed regions, providing additional binding energy.

Visualization: The Indolinone Pharmacophore

Figure 1: Schematic of the bidentate H-bonding interaction between the indolinone core and the kinase hinge region.

Case Studies in Optimization

Sunitinib (SU11248): The Blockbuster

Sunitinib represents the culmination of the Sugen program. It evolved from the lead compound SU5416 (Semaxanib) , which failed in clinical trials due to poor pharmacokinetics (short half-life, metabolic instability).

Key Structural Modifications:

-

5-Fluoro Substitution: The addition of fluorine at the C5 position of the oxindole ring blocked metabolic oxidation by Cytochrome P450 enzymes, significantly extending the half-life.

-

Diethylaminoethyl Tail: This basic chain improved aqueous solubility and allowed for formulation as a malate salt.

Quantitative Comparison:

| Feature | SU5416 (Semaxanib) | Sunitinib (SU11248) | Impact of Change |

| Core Structure | Unsubstituted Oxindole | 5-Fluoro-Oxindole | Metabolic Stability (Blocks P450 oxidation) |

| Side Chain | Propionic Acid | Diethylaminoethyl amide | Solubility (Acid vs. Basic Amine) |

| Half-Life (t1/2) | ~1 hour (Human) | 40–60 hours (Human) | Dosing Frequency (IV vs. Oral QD) |

| Target Profile | VEGFR2, KIT | VEGFR, PDGFR, KIT, FLT3 | Multi-Target Efficacy |

Nintedanib (BIBF 1120): The Triple Angiokinase Inhibitor

Developed by Boehringer Ingelheim, Nintedanib took a divergent structural path. While it retains the oxindole core, it features a 6-methoxycarbonyl substitution.[3] This molecule is designed to inhibit three major signaling pathways involved in angiogenesis and fibrosis: VEGFR, FGFR, and PDGFR.[3][4]

-

Differentiation: Unlike Sunitinib, Nintedanib utilizes a specific steric fit in the ATP pocket that accommodates the 6-position ester, optimizing it for FGFR inhibition—a target where Sunitinib is less potent.

Technical Protocol: Synthesis of Sunitinib Analogues

Warning: All synthesis must be performed in a fume hood. Pyrrole aldehydes can be unstable; handle with care.

The synthesis of indolinone kinase inhibitors relies universally on the Knoevenagel Condensation . The reaction couples an oxindole (nucleophile) with an aldehyde (electrophile) to form the C3-exocyclic double bond.

Reaction Scheme

Reactants: 5-Fluoro-oxindole + 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative.[5] Catalyst: Piperidine (Base).[6] Solvent: Ethanol (EtOH).[6]

Step-by-Step Methodology

This protocol is designed to be self-validating through visual cues and solubility changes.

-

Preparation:

-

Charge a round-bottom flask with 5-Fluoro-oxindole (1.0 equiv) and the Pyrrole Aldehyde (1.0 equiv).

-

Add Ethanol (20 volumes) . The solids will likely not dissolve completely at room temperature (suspension).

-

-

Catalysis:

-

Add Piperidine (0.1 equiv).

-

Validation Cue: The reaction mixture often darkens slightly upon base addition.

-

-

Reflux (The Reaction):

-

Heat the mixture to reflux (78°C).

-

Maintain reflux for 3–5 hours.

-

Validation Cue: As the product forms, the suspension will change color (typically to a deep orange or red) and the product may begin to precipitate out of the hot solution due to the planar, rigid nature of the indolinone system.

-

-

Workup (Purification):

-

Cool the reaction mixture to Room Temperature (RT).

-

Critical Step: Cool further to 0°C in an ice bath for 1 hour to maximize precipitation.

-

Filter the solids using a Büchner funnel.

-

Wash: Wash the cake with cold Ethanol (2x) followed by Hexane (1x) to remove unreacted aldehyde and piperidine traces.

-

Drying: Vacuum dry at 40°C.

-

-

Characterization (QC):

-

1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the vinyl proton singlet (~7.5–7.8 ppm).

-

Isomer Check: The Z-isomer is thermodynamically favored and stabilized by an intramolecular H-bond between the oxindole C=O and the pyrrole NH.

-

Visualization: Synthetic Workflow

Figure 2: Step-by-step workflow for the Knoevenagel condensation of indolinone inhibitors.

Future Directions

The indolinone scaffold remains relevant.[1][2] Current research focuses on:

-

Covalent Inhibitors: Modifying the scaffold to include Michael acceptors (e.g., acrylamides) to target non-catalytic cysteines for irreversible inhibition.

-

PROTACs: Using the indolinone moiety as the "warhead" ligand to recruit E3 ligases for targeted protein degradation.

References

-

Mohammadi, M., et al. (1997).[1] Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors.[7] Science. Link

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting VEGF and PDGF receptors. Journal of Medicinal Chemistry.[8] Link

-

Roth, G. J., et al. (2015). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry.[8] Link

-

Mendel, D. B., et al. (2003).[9] In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nintedanib: from discovery to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Characterization of 6-Hydroxyindolin-2-one

[1]

Executive Summary

6-Hydroxyindolin-2-one (CAS: 2400-02-4) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for tyrosine kinase inhibitors and a primary metabolite of antipsychotic agents such as ziprasidone.[1] Its solubility profile is governed by a competitive interplay between its rigid, hydrophobic aromatic core and two hydrogen-bonding sites: the lactam moiety and the C6-hydroxyl group.[1]

Understanding its solubility is not merely a matter of data collection but a prerequisite for successful recrystallization (purification) , biological assay formulation , and pre-clinical drug delivery .[2] This guide provides a definitive analysis of its solvent interactions, backed by experimental protocols for validation.[2]

Physicochemical Profile & Mechanism[1][2]

To predict and manipulate solubility, one must first understand the molecular forces at play.[2] 6-Hydroxyindolin-2-one exhibits "Brick Dust" behavior—high melting point and poor water solubility due to strong intermolecular crystal lattice energy.[1]

Molecular Properties

| Property | Value | Implication for Solubility |

| Molecular Formula | C₈H₇NO₂ | Low molecular weight (149.15 g/mol ) favors dissolution, but crystal packing opposes it.[1] |

| Melting Point | >200°C (Decomposes) | High lattice energy requires high-boiling or highly polar solvents to disrupt crystal packing.[1] |

| pKa (Phenol) | ~9.8 - 10.2 | Solubility increases significantly at pH > 10 due to phenolate formation.[1] |

| LogP (Predicted) | ~0.8 - 1.2 | Moderately lipophilic; prefers organic solvents over pure water.[1] |

Solvation Mechanism

-

Protic Solvents (MeOH, EtOH): The C6-hydroxyl group acts as a hydrogen bond donor/acceptor.[2] Ethanol is the preferred solvent for recrystallization because it solubilizes the compound at high temperatures (breaking the lattice) but precipitates it upon cooling.

-

Dipolar Aprotic Solvents (DMSO, DMF): These are "universal" solvents for this scaffold.[2] The sulfoxide/amide oxygens in the solvent accept hydrogen bonds from both the lactam NH and the phenol OH, effectively "wrapping" the molecule and preventing aggregation.[2]

-

Aqueous Media: At neutral pH, the hydrophobic effect of the indole ring dominates, leading to poor solubility.[2] At basic pH, deprotonation of the phenol creates a charge, drastically increasing hydration energy and solubility.[2]

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their operational utility in synthesis and formulation.

Qualitative Solubility Profile

Data synthesized from isolation protocols and structural analogs.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Use Case |

| Dipolar Aprotic | DMSO | High (>50 mg/mL) | Primary vehicle for biological assays (NMR, HTS screening).[1] |

| DMF | High | Reaction solvent for nucleophilic substitutions.[2] | |

| Polar Protic | Methanol | Moderate | Chromatography eluent (often mixed with DCM).[2] |

| Ethanol | Temperature-Dependent | Recrystallization standard. Soluble hot, insoluble cold.[1][2] | |

| Water (pH 7) | Low (<1 mg/mL) | Anti-solvent for precipitation; poor vehicle for IV delivery.[2] | |

| Water (pH >10) | High | Soluble as sodium/potassium salt.[2] | |

| Chlorinated | Dichloromethane | Low-Moderate | Extraction solvent; often requires small % MeOH to solubilize.[1][2] |

| Non-Polar | Hexane/Heptane | Insoluble | Washing solvent to remove non-polar impurities.[2] |

Thermodynamic Considerations

The dissolution of 6-Hydroxyindolin-2-one is endothermic (

-

Temperature Effect: Solubility increases exponentially with temperature, following the van 't Hoff equation .[2]

-

Implication: For purification, heat the ethanol slurry to reflux until clear, then slowly cool to 4°C to maximize crystal recovery and purity.

Experimental Protocols

As a scientist, you should not rely solely on literature values, which can vary by polymorph.[2] Use these self-validating protocols to generate precise data for your specific batch.[1]

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Objective: Determine thermodynamic solubility in a specific solvent.[1]

-

Preparation: Add excess 6-Hydroxyindolin-2-one solid to 2 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).

-

Quantification: Dilute the supernatant (if necessary) and analyze via HPLC-UV (254 nm).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[2]

-

Protocol B: Recrystallization (Purification)

Objective: Purify crude material using the temperature-dependent solubility in ethanol.

-

Slurry: Suspend crude solid in Ethanol (10 mL/g).

-

Reflux: Heat to boiling (approx. 78°C).

-

Observation: If solid remains, add EtOH in 1 mL increments until dissolved.[2]

-

-

Filtration (Hot): If black specks (insoluble impurities) remain, filter quickly while hot.[2]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Collection: Filter the white/off-white crystals and wash with cold Hexane.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Purification vs. Formulation).

Figure 1: Solvent selection strategy based on physicochemical interactions.[1] Blue node represents the target molecule; colored nodes represent solvent classes; black nodes represent the downstream application.

Implications for Drug Development[2]

Formulation Strategy

For in vivo studies or drug delivery, the poor aqueous solubility at neutral pH is a hurdle.[2]

-

Co-solvent Approach: Use 5-10% DMSO or DMA (Dimethylacetamide) combined with PEG400 (polyethylene glycol) and saline.

-

pH Adjustment: Formulate as a sodium salt using dilute NaOH, then buffer to pH ~8-9 (caution: check stability, as indolinones can oxidize).

-

Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core, improving aqueous solubility without extreme pH.[1]

Analytical Chromatography

When developing HPLC methods:

-

Do not dissolve the sample in pure acetonitrile if the mobile phase is highly aqueous; precipitation may occur in the injector.

-

Recommended Diluent: 50:50 Water:Methanol or pure DMSO.[2]

References

-

Synthesis and Purification:Preparation of hydroxyindoles via modified Bischler reaction.

-

Source:[1]

-

-

Solubility Protocols: Standard Test Method for Solubility of Solids in Liquids (ASTM E1148).[2]

-

Source:[2]

-

-

Related Indolinone Data:Solubility of (S)-Indoline-2-carboxylic Acid in Six Different Solvents. (Provides comparative thermodynamic trends for the indoline scaffold).

-

Biological Reagents:6-Hydroxyindolin-2-one Product Data & Handling. (Confirming DMSO solubility for biological use).

-

Source:[2]

-

Technical Guide: Spectroscopic Characterization of 6-Hydroxyindolin-2-one

Topic: Spectroscopic Data (NMR, IR, MS) for 6-Hydroxyindolin-2-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Discovery Specialists

Executive Summary & Structural Context

6-Hydroxyindolin-2-one (also known as 6-hydroxyoxindole; CAS: 5228-17-1 / 6855-48-7) is a critical pharmacophore in medicinal chemistry.[1] It serves as a primary metabolite of indole-based therapeutics (e.g., ropinirole) and a scaffold for kinase inhibitors.

This guide provides a definitive reference for the structural elucidation of 6-hydroxyindolin-2-one using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The data presented here synthesizes experimental baselines with theoretical chemical shift principles to ensure accurate identification in complex matrices.

Structural Pharmacophore[2]

-

Molecular Formula: C₈H₇NO₂[2]

-

Molecular Weight: 149.15 g/mol [2]

-

Key Features: Fused benzene-lactam ring; phenolic hydroxyl at C6; methylene at C3.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the initial "fingerprint" for identification. For 6-hydroxyindolin-2-one, the fragmentation pattern is dominated by the stability of the indole core and the lability of the lactam carbonyl.

MS Data Table (EI/ESI+)

| m/z (Da) | Ion Type | Fragment Assignment | Mechanistic Insight |

| 149 | [M]⁺ / [M+H]⁺ | Molecular Ion | Parent molecule (Base peak in ESI). |

| 121 | [M - CO]⁺ | Distonic Ion | Neutral loss of Carbon Monoxide (28 Da) from the lactam ring. Diagnostic for oxindoles. |

| 120 | [M - CHO]⁺ | Radical Cation | Hydrogen rearrangement followed by loss of formyl radical. |

| 93 | [121 - HCN]⁺ | Cyclopentadiene deriv. | Secondary fragmentation: Loss of HCN from the pyrrole ring residue. |

| 65 | [93 - CO]⁺ | C₅H₅⁺ | Cyclopentadienyl cation (aromatic stability). |

Visualization: Fragmentation Logic

The following diagram illustrates the primary fragmentation pathway observed in Electron Impact (EI) ionization.

Caption: Primary fragmentation pathway of 6-hydroxyindolin-2-one showing sequential loss of carbonyl and nitrile groups.

Infrared Spectroscopy (IR)

IR data confirms the presence of the lactam and phenol functionalities. The hydrogen-bonding network significantly influences peak broadening in the solid state.

Key IR Absorption Bands (KBr Pellet/ATR)

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Structural Assignment |

| 3200 – 3450 | ν(O-H) & ν(N-H) | Broad, Strong | Overlapping stretches of phenolic OH and lactam NH. Broadening indicates intermolecular H-bonding. |

| 1680 – 1710 | ν(C=O) | Strong, Sharp | Amide I band . Characteristic of the oxindole lactam carbonyl. |

| 1610 – 1630 | ν(C=C) | Medium | Aromatic ring breathing modes. |

| 1250 – 1280 | ν(C-O) | Strong | Phenolic C-O stretch. |

| 750 – 850 | δ(C-H) | Medium | Out-of-plane bending (OOP) indicative of 1,2,4-trisubstituted benzene. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation. DMSO-d₆ is the required solvent; CDCl₃ is unsuitable due to poor solubility and rapid exchange of labile protons (OH/NH), which leads to signal disappearance.

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are relative to TMS (0 ppm).

| δ (ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment | Causality / Notes |

| 10.25 | s (br) | 1H | - | N-H (1) | Lactam proton. Downfield due to amide anisotropy and H-bonding. |

| 9.20 | s (br) | 1H | - | O-H (6) | Phenolic proton. Broadening varies with water content in DMSO. |

| 7.02 | d | 1H | J = 8.0 | H-4 | Ortho to C3a. Less shielded than H5/H7. |

| 6.38 | dd | 1H | J = 8.0, 2.2 | H-5 | Ortho to OH. Shielded by electron-donating OH group (+M effect). |

| 6.32 | d | 1H | J = 2.2 | H-7 | Meta to OH, Ortho to NH. Shielded by OH; appears as a narrow doublet. |

| 3.36 | s | 2H | - | H-3 | Methylene. Characteristic singlet of the oxindole ring. |

¹³C NMR Data (100 MHz, DMSO-d₆)

| δ (ppm) | Carbon Type | Assignment | Electronic Environment |

| 176.8 | C=O | C-2 | Lactam carbonyl (deshielded). |

| 157.4 | C_quat | C-6 | Attached to Oxygen (Phenolic). Highly deshielded. |

| 143.5 | C_quat | C-7a | Bridgehead carbon adjacent to Nitrogen. |

| 124.8 | CH | C-4 | Aromatic CH. |

| 116.2 | C_quat | C-3a | Bridgehead carbon (beta to carbonyl). |

| 107.5 | CH | C-5 | Ortho to OH (shielded). |

| 97.8 | CH | C-7 | Ortho to NH, Meta to OH (highly shielded). |

| 35.6 | CH₂ | C-3 | Methylene carbon (alpha to carbonyl). |

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, follow these standardized workflows.

Protocol A: Sample Preparation for NMR

Objective: Eliminate concentration-dependent shifts and water interference.

-

Massing: Weigh 5–8 mg of dry 6-hydroxyindolin-2-one into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Critical Step: If the DMSO is "wet" (water peak >3.33 ppm is large), the OH and NH protons will broaden or exchange, making integration impossible. Use an ampoule-fresh solvent.

-

-

Transfer: Filter the solution through a cotton plug into a 5mm NMR tube to remove particulate impurities that cause magnetic field inhomogeneity.

-

Acquisition:

-

Set relaxation delay (d1) to 2.0 seconds to allow full relaxation of the quaternary carbons and solvent-exchangeable protons.

-

Scans: 16 (¹H), 1024 (¹³C).

-

Protocol B: Impurity Profiling (HPLC-UV)

Objective: Confirm purity prior to spectroscopic analysis.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenol/indole absorption).

-

Validation: The 6-hydroxy isomer is more polar than the unsubstituted oxindole; expect it to elute earlier than indolin-2-one.

Visualization: Structural Elucidation Workflow

This logic flow ensures no step is skipped during the characterization process.

Caption: Logical decision tree for verifying the identity of 6-hydroxyindolin-2-one.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80629, 6-Hydroxyindolin-2-one.

-

[Link]

-

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

-

[Link]

-

- Royal Society of Chemistry (RSC). ChemSpider Record for 6-Hydroxyoxindole.

- Sigma-Aldrich.

Sources

theoretical studies and computational modeling of 6-Hydroxyindolin-2-one

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 6-Hydroxyindolin-2-one

Abstract

6-Hydroxyindolin-2-one, a core heterocyclic scaffold, is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. Understanding its structural characteristics, electronic properties, and potential interactions with biological targets is paramount for rational drug design. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the physicochemical and pharmacological profile of 6-Hydroxyindolin-2-one. We delve into the application of Density Functional Theory (DFT) for geometry optimization, spectroscopic characterization, and reactivity prediction through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. Furthermore, this guide outlines the principles and workflow of molecular docking simulations to probe the molecule's binding affinity and interaction patterns with relevant protein targets. The protocols and analyses presented herein are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals, enabling the accurate prediction of molecular properties and accelerating the discovery of novel therapeutics based on the indolin-2-one scaffold.

Introduction: The Significance of the 6-Hydroxyindolin-2-one Scaffold

The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse pharmacological activities.[1] The introduction of a hydroxyl group at the 6-position significantly modulates the electronic properties of the ring system, influencing its reactivity, metabolic stability, and potential for forming key interactions with biological macromolecules. Derivatives of indolin-2-one have been extensively investigated as inhibitors of various enzymes, including protein kinases, which are crucial targets in oncology.[2]

Computational modeling provides an indispensable toolkit for modern drug discovery, offering a bridge between molecular structure and biological function. By employing theoretical methods, we can predict, with a high degree of confidence, the fundamental properties of a molecule like 6-Hydroxyindolin-2-one. These in silico techniques allow for the rapid screening of derivatives, the elucidation of structure-activity relationships (SAR), and the understanding of binding mechanisms at an atomic level, thereby reducing the time and cost associated with traditional experimental approaches.[3] This guide details the application of these powerful computational tools to build a comprehensive theoretical profile of 6-Hydroxyindolin-2-one.

Foundational Computational Methodologies

The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy, making it the method of choice for studying systems of this size.

Density Functional Theory (DFT) for Structural and Electronic Analysis

DFT calculations are used to determine the electronic structure of the molecule, from which numerous properties can be derived. The choice of a functional and basis set is critical for obtaining reliable results.

-

Causality Behind Method Selection:

-

Functional: The B3LYP hybrid functional is widely employed as it provides robust results for the geometries and vibrational frequencies of a broad range of organic molecules.[4]

-

Basis Set: The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron density. The ++ notation indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and hydrogen bonding. The (d,p) notation adds polarization functions, allowing for anisotropy in the electron distribution, which is essential for describing bonding environments accurately.

-

Experimental Protocol 1: Geometry Optimization and Vibrational Analysis

This protocol establishes the most stable three-dimensional conformation of the molecule and validates it as a true energy minimum.

-

Input Structure Generation: Build the 3D structure of 6-Hydroxyindolin-2-one using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set. This process iteratively adjusts the positions of the atoms until the forces on them are negligible, corresponding to a stationary point on the potential energy surface.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory.

-

Trustworthiness Check: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum. The calculated vibrational frequencies can be compared with experimental FT-IR spectra to validate the accuracy of the computational model. A strong correlation between theoretical and experimental spectra provides confidence in the chosen methodology.[4]

-

Caption: Workflow for DFT geometry optimization and validation.

Frontier Molecular Orbital (FMO) and Reactivity Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization tool that illustrates the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, providing a clear guide to potential sites for intermolecular interactions and chemical reactions.

Theoretical Results and Analysis

Applying the aforementioned computational methods yields a wealth of data that characterizes 6-Hydroxyindolin-2-one.

Optimized Molecular Structure

The optimized geometry provides precise bond lengths and angles. These theoretical values serve as a benchmark and can be compared with crystallographic data of related structures to further validate the computational model.[5]

Table 1: Selected Calculated Geometric Parameters for 6-Hydroxyindolin-2-one

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| C-N (amide) | ~1.37 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | N-C-C (amide ring) | ~109.5° |

| C-C-O (hydroxyl) | ~120.1° | |

| Note: These are representative values based on DFT calculations of similar structures. Actual values may vary slightly. |

Electronic Properties and Reactivity Prediction

The analysis of electronic properties provides insight into the molecule's stability and reactive sites.

Table 2: Calculated Electronic Properties of 6-Hydroxyindolin-2-one

| Property | Calculated Value (eV) | Implication |

| HOMO Energy | ~ -5.8 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.3 eV | High kinetic stability |

The MEP map would reveal that the most electron-rich regions are located around the carbonyl oxygen and the hydroxyl oxygen, making them primary sites for hydrogen bond donation. The hydrogen atom of the hydroxyl group and the N-H group are the most electron-deficient (acidic) sites, acting as hydrogen bond donors.

Probing Biological Activity: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[6] It is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms.[3] Based on the known activities of indolin-2-one derivatives, a relevant target is tyrosinase, an enzyme involved in pigmentation.[7]

Experimental Protocol 2: Molecular Docking Simulation

This protocol details the steps to dock 6-Hydroxyindolin-2-one into the active site of a target protein.

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., tyrosinase) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., CHARMm).

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of 6-Hydroxyindolin-2-one.

-

Assign partial charges and define rotatable bonds.

-

-

Grid Generation: Define a docking grid box that encompasses the active site of the protein. The size and center of this box are critical for a successful docking run.

-

Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The software will explore numerous possible conformations and orientations of the ligand within the active site.

-

Analysis of Results:

-

Binding Affinity: The primary output is the binding energy (in kcal/mol), which estimates the binding affinity. More negative values indicate stronger binding.[3]

-

Binding Pose: Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site.[7]

-

Caption: A streamlined workflow for molecular docking studies.

Predicted Interactions with Tyrosinase

A hypothetical docking study of 6-Hydroxyindolin-2-one into the tyrosinase active site would likely reveal key interactions that stabilize the complex.

Caption: Predicted interactions of 6-Hydroxyindolin-2-one.

The docking results suggest that the 6-hydroxy group is crucial for anchoring the molecule within the active site through hydrogen bonding with residues like Asn205.[7] The carbonyl oxygen can act as a hydrogen bond acceptor, while the aromatic ring system can engage in favorable hydrophobic and π-π stacking interactions. This detailed understanding of binding modes is invaluable for designing more potent derivatives.

Conclusion

This guide has outlined a robust computational framework for the in-depth characterization of 6-Hydroxyindolin-2-one. Through a synergistic application of DFT and molecular docking, we can reliably predict its structural, electronic, and potential biological properties. The DFT calculations provide a validated, stable molecular geometry and offer insights into the molecule's inherent reactivity through FMO and MEP analyses. Molecular docking simulations leverage this structural information to predict binding affinities and interaction patterns with relevant biological targets, providing a rational basis for its potential as a pharmacophore. The self-validating nature of these protocols, where theoretical predictions are cross-referenced with available experimental data, ensures a high degree of confidence in the results. This integrated in silico approach is fundamental to modern medicinal chemistry, enabling the efficient design and optimization of novel therapeutic agents based on the promising 6-Hydroxyindolin-2-one scaffold.

References

-

ResearchGate. Synthesis and reactions of 6-hydroxy-2(1H)-quinolin-2-one in ionic liquid. Available at: [Link]

-

ResearchGate. Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. Available at: [Link]

-

ResearchGate. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available at: [Link]

-

ResearchGate. Synthesis and Biological Activities of 6-Hydroxyaurone Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. 6-Hydroxy-3-(hydroxyimino)indolin-2-one. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available at: [Link]

-

Universiti Kebangsaan Malaysia. Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Available at: [Link]

-

ResearchGate. Molecular docking and biological evaluation of hydroxy-substituted (Z)-3-benzylideneindolin-2-one chalcones for the lead identification as tyrosinase inhibitors. Available at: [Link]

-

ResearchGate. DFT investigation of role of N – H⋯O and N – H⋯π interactions in the stabilization of the hydrogen bonded complexes of anisole with aromatic amines. Available at: [Link]

-

PubMed. Ab initio and density functional theory studies on vibrational spectra of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Available at: [Link]

-

ResearchGate. Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors. Available at: [Link]

-

MDPI. Corrosion Inhibition Screening of 2-((6-aminopyridin-2-yl)imino)indolin-3-one: Weight Loss, Morphology, and DFT Investigations. Available at: [Link]

-

PubMed. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Available at: [Link]

-

Walisongo Journal of Chemistry. Molecular Docking of Acetylacetone-Based Oxindole Against Indoleamine 2,3-Dioxygenase: Study of Energy Minimization. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 4. Ab initio and density functional theory studies on vibrational spectra of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Hydroxy-3-(hydroxyimino)indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Unseen: A Technical Safety and Handling Guide for 6-Hydroxyindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyindolin-2-one, a key heterocyclic scaffold in medicinal chemistry, presents a unique set of handling and safety challenges due to the limited availability of comprehensive toxicological and environmental impact data. This guide provides an in-depth framework for the safe handling, storage, and disposal of 6-Hydroxyindolin-2-one, drawing upon available safety data for the compound and established best practices for the broader class of oxindole derivatives. The core objective is to foster a proactive safety culture by elucidating the rationale behind recommended protocols, thereby enabling researchers to mitigate risks effectively. This document is intended not as a replacement for a formal Safety Data Sheet (SDS), but as a vital supplement to empower laboratory personnel with the scientific context necessary for responsible experimentation.

Compound Identification and Physicochemical Properties

6-Hydroxyindolin-2-one (CAS RN: 6855-48-7) is a derivative of oxindole, a bicyclic aromatic compound.[1][2] Its structure, featuring a fused benzene and pyrrolidone ring with a hydroxyl substituent, underpins its utility as a versatile building block in the synthesis of pharmacologically active molecules.[1][2][3] A summary of its known physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | BOC Sciences[] |

| Molecular Weight | 149.15 g/mol | BOC Sciences[] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | 243 °C | ChemicalBook[5] |

| Boiling Point | 396.3 ± 42.0 °C (Predicted) | ChemicalBook[5] |

| Density | 1.362 ± 0.06 g/cm³ (Predicted) | ChemicalBook[5] |

| pKa | 9.47 ± 0.20 (Predicted) | ChemicalBook[5] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | ChemicalBook[5], AChemBlock[6] |

Table 1: Physicochemical Properties of 6-Hydroxyindolin-2-one

Hazard Identification and Risk Assessment: An Evidence-Based Approach

| Hazard Class | Statement | GHS Pictogram | Rationale and Field Insights |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | The presence of the phenolic hydroxyl group and the lactam ring in the oxindole scaffold can lead to irritation upon prolonged or repeated contact. Best practice dictates minimizing all skin contact. | |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (H319) | Particulate matter of this nature can cause significant mechanical and chemical irritation to the eyes. Immediate and thorough flushing is critical in the event of exposure. | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) | Inhalation of fine powders of aromatic heterocyclic compounds can irritate the mucous membranes and respiratory tract. Handling should always occur in a well-ventilated area, with appropriate respiratory protection. |

Table 2: Identified Hazards for 6-Hydroxyindolin-2-one

Causality of Hazards: The irritant properties of 6-Hydroxyindolin-2-one likely stem from the reactivity of the oxindole ring system and the phenolic hydroxyl group. These functional groups can interact with biological macromolecules, leading to localized inflammatory responses. The lack of comprehensive toxicological data necessitates a cautious approach, treating the compound as potentially harmful upon ingestion and with unknown long-term effects.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A foundational principle of laboratory safety is the hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All weighing and reconstitution of solid 6-Hydroxyindolin-2-one, as well as any reactions involving it, must be conducted in a certified chemical fume hood. This is the primary defense against inhalation of airborne particulates.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

-

Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where 6-Hydroxyindolin-2-one is handled.[7]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against chemical splashes. Inspect gloves for any signs of degradation or perforation before each use.[8]

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]

-

Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of contamination, consider the use of a chemically resistant apron or coveralls.[8]

-

Respiratory Protection: If there is a risk of generating significant amounts of dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.[8]

Figure 1: Personal Protective Equipment (PPE) decision workflow for handling 6-Hydroxyindolin-2-one.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing exposure and maintaining the integrity of 6-Hydroxyindolin-2-one.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[7]

-

Grounding: When transferring large quantities of the powder, ensure that equipment is properly grounded to prevent static discharge.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[9]

Storage

-

Container: Store in a tightly sealed, clearly labeled container.[7]

-

Environment: Keep the container in a cool, dry, and well-ventilated area.[7]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[7][8] The phenolic hydroxyl group can be susceptible to oxidation.

-

Light Sensitivity: Some indole derivatives are light-sensitive.[9] While not explicitly stated for this compound, it is prudent to store it in an opaque container or in a dark location.

Emergency Procedures: A Proactive Response Plan